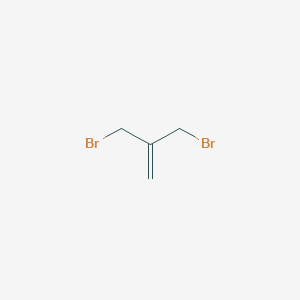

3-Bromo-2-(bromomethyl)prop-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHXXBPPYQRWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450101 | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-31-1 | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene (CAS Number: 15378-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1), a bifunctional organobromine compound with significant potential in organic synthesis and as a scaffold in drug discovery. This document collates available data on its physicochemical properties, provides a detailed synthetic protocol, and explores its reactivity. A key focus is placed on its potential application in drug development as an electrophilic warhead for covalent inhibitors, particularly in the context of targeting cysteine residues in protein kinases such as HER2.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its bifunctional nature, possessing two reactive primary allylic bromide moieties, makes it a versatile building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15378-31-1 | [4] |

| Molecular Formula | C₄H₆Br₂ | [4] |

| Molecular Weight | 213.90 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.860 g/mL at 25 °C | |

| Boiling Point | 70-72 °C at 9 Torr | [1] |

| Refractive Index (n20/D) | 1.550 | |

| Flash Point | >110 °C | [5] |

| Storage Temperature | 2-8 °C | [1][6] |

| InChI Key | BDHXXBPPYQRWMC-UHFFFAOYSA-N | [4] |

| SMILES | C=C(CBr)CBr | [4] |

Synthesis and Experimental Protocols

An efficient synthesis of 3-bromo-2-(bromomethyl)-1-propene has been reported starting from the readily available pentaerythritol. The synthetic pathway involves the formation of tris(bromomethyl)ethanol, followed by oxidation to tris(bromomethyl)acetic acid, and a final thermal decarboxylation step.

Synthetic Pathway

Caption: Synthetic route from pentaerythritol.

Experimental Protocol: Thermal Decarboxylation of Tris(bromomethyl)acetic acid

Materials:

-

Tris(bromomethyl)acetic acid

-

Distillation apparatus

-

Heating mantle with temperature control

-

Vacuum source

Procedure:

-

Place tris(bromomethyl)acetic acid in a round-bottom flask equipped with a distillation head.

-

Slowly heat the flask under vacuum. The decarboxylation is reported to occur smoothly at elevated temperatures.

-

The product, 3-bromo-2-(bromomethyl)-1-propene, is collected as the distillate.

-

The collected liquid should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often proprietary to chemical suppliers, representative data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for the vinyl protons (=CH₂) and the two bromomethyl groups (-CH₂Br). The vinyl protons would appear as singlets, and the bromomethyl protons would also likely be singlets. |

| ¹³C NMR | Expected signals for the quaternary vinyl carbon (=C<), the terminal vinyl carbon (=CH₂), and the two equivalent bromomethyl carbons (-CH₂Br). |

| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a molecule containing two bromine atoms. |

| Infrared (IR) | Key absorption bands would include C=C stretching for the alkene and C-Br stretching. |

Reactivity and Synthetic Applications

The presence of two primary allylic bromide groups makes this compound a highly reactive and versatile intermediate in organic synthesis.

Nucleophilic Substitution

The primary allylic bromides are excellent leaving groups, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Cycloaddition Reactions

As a substituted 1,3-diene analogue, this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic and bicyclic systems.[7]

Polymerization

The allene-like structure suggests potential for polymerization reactions. Ring-opening metathesis polymerization (ROMP) of cyclic allenes has been described, and acyclic 1,3-disubstituted allenes can act as chain transfer agents.[3] This indicates that this compound could be explored as a monomer or co-monomer in the synthesis of novel polymers with bromine functionalities for further modification.

Application in Drug Development: A Potential Covalent Inhibitor of HER2

The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers.[8][9] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies. A promising strategy in the development of highly potent and selective TKIs is the use of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the active site of the kinase.[8][10]

The HER2 Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation leads to uncontrolled cell growth. The pathway is complex, involving dimerization with other HER family members and downstream activation of the PI3K/Akt and MAPK/Erk signaling cascades.

Caption: Overview of the HER2 signaling cascade.

Covalent Inhibition Mechanism

This compound can be considered an electrophilic "warhead." In the context of drug design, such a moiety can be incorporated into a larger molecule that directs it to the active site of a target protein like HER2. The electrophilic nature of the allylic bromides allows for a nucleophilic attack by the thiol group of a cysteine residue, forming a stable, irreversible covalent bond. This permanently inactivates the enzyme. It is plausible that this compound could be used to form a glutathione conjugate, which could then act as the inhibiting species.

Caption: Mechanism of covalent enzyme inhibition.

Experimental Workflow for Inhibitor Screening

The evaluation of this compound or its derivatives as HER2 inhibitors would typically follow a standard drug discovery workflow.

Caption: Drug discovery workflow for kinase inhibitors.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[6]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential for applications in both synthetic chemistry and drug discovery. Its bifunctional nature allows for the creation of complex molecular scaffolds. While direct evidence for its use as a HER2 inhibitor is not yet prominent in the literature, its electrophilic properties make it an intriguing candidate for the design of novel covalent inhibitors targeting cysteine-containing proteins. Further research into its biological activity and reactivity is warranted to fully explore its potential in the development of new therapeutics.

References

- 1. 3-Bromo-2-methoxy-1-propene | C4H7BrO | CID 11788384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H6Br2 | CID 10965866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 3-broMo-2-(broMoMethy)prop-1-ene - Safety Data Sheet [chemicalbook.com]

- 7. [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a key bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its dual reactivity, stemming from the presence of two primary allylic bromide moieties, makes it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an examination of its application in the synthesis of medicinally relevant scaffolds, such as spirocyclic oxetanes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [1] |

| Molecular Weight | 213.90 g/mol | [1] |

| Boiling Point | 70-72 °C at 9 Torr | [2] |

| Density | 1.860 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.550 | [1] |

| Flash Point | >110 °C | [2] |

| Solubility | While specific solubility data is not readily available, its chemical structure suggests it is likely soluble in a range of common organic solvents such as dichloromethane, chloroform, diethyl ether, ethyl acetate, and acetone. It is expected to be poorly soluble in water. | N/A |

| Storage | Store in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[2] | N/A |

Synthesis of this compound

A robust and efficient synthesis of 3-bromo-2-(bromomethyl)-1-propene can be achieved from the readily available starting material, pentaerythritol. The synthetic pathway involves a three-step process: initial bromination, followed by oxidation and subsequent thermal decarboxylation.

Experimental Protocol

Step 1: Synthesis of Tris(bromomethyl)ethanol

-

In a well-ventilated fume hood, a mixture of pentaerythritol and hydrobromic acid in acetic acid is prepared.

-

The reaction mixture is heated to reflux for a specified period, with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield tris(bromomethyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of Tris(bromomethyl)acetic acid

-

Tris(bromomethyl)ethanol is carefully added to a solution of concentrated nitric acid at a controlled temperature. Caution: This reaction is exothermic and produces toxic nitrogen oxides; it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

The reaction mixture is heated and stirred until the reaction is complete, as indicated by TLC analysis.

-

The mixture is then cooled, and the product is precipitated by the addition of cold water.

-

The solid tris(bromomethyl)acetic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 3-Bromo-2-(bromomethyl)-1-propene

-

The purified tris(bromomethyl)acetic acid is placed in a distillation apparatus.

-

The solid is heated to its melting point and then further heated to induce thermal decarboxylation.

-

The product, 3-bromo-2-(bromomethyl)-1-propene, is collected by distillation.

-

The distilled product can be further purified by redistillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

-

Expected Chemical Shifts:

-

The two equivalent bromomethyl (-CH₂Br) groups are expected to show a singlet in the region of 4.0-4.2 ppm.

-

The two equivalent vinyl protons (=CH₂) are expected to show a singlet in the region of 5.5-5.7 ppm.

-

-

Typical Experimental Conditions:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Standard: Tetramethylsilane (TMS) at 0 ppm

-

Instrument: 300-500 MHz NMR spectrometer

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts:

-

The bromomethyl carbons (-CH₂Br) are expected to appear in the range of 35-40 ppm.

-

The quaternary vinylic carbon (>C=) is expected in the region of 138-142 ppm.

-

The terminal vinylic carbon (=CH₂) is expected in the region of 118-122 ppm.

-

-

Typical Experimental Conditions:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Instrument: 75-125 MHz NMR spectrometer

-

Infrared (IR) Spectroscopy

-

Expected Absorption Bands:

-

C=C stretch: A weak to medium absorption band around 1640-1650 cm⁻¹.

-

=C-H stretch: A medium absorption band around 3080-3100 cm⁻¹.

-

C-H stretch (sp³): Absorption bands in the region of 2920-2960 cm⁻¹.

-

C-Br stretch: A strong absorption band in the fingerprint region, typically around 550-650 cm⁻¹.

-

-

Typical Experimental Conditions:

-

Technique: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl₄)

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer

-

Mass Spectrometry

-

Expected Fragmentation Pattern:

-

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly a 1:1 natural abundance). The molecular ion peak (M⁺) should appear as a cluster of peaks at m/z 212, 214, and 216 with a relative intensity ratio of approximately 1:2:1.

-

A prominent fragment would be the loss of a bromine atom ([M-Br]⁺), resulting in a cluster of peaks around m/z 133 and 135.

-

Another likely fragmentation is the loss of a bromomethyl radical ([M-CH₂Br]⁺), leading to a cluster of peaks around m/z 119 and 121.

-

-

Typical Experimental Conditions:

-

Ionization Method: Electron Ionization (EI) at 70 eV

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Applications in Drug Development: Synthesis of Spirocyclic Oxetanes

This compound and its derivatives are valuable precursors in the synthesis of complex heterocyclic systems. A notable application is in the formation of spirocyclic oxetanes, which are increasingly recognized as important motifs in medicinal chemistry. Oxetanes can serve as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability.

A key example is the use of a derivative of this compound in the synthesis of a spirocyclic oxetane intermediate for the tuberculosis drug candidate, TBI-223. The workflow for a similar synthesis is outlined below.

Experimental Workflow: Synthesis of a Spirocyclic Oxetane Intermediate

-

Oxetane Ring Formation: A polybrominated propanol derivative, which can be synthesized from a precursor like this compound, is treated with a base (e.g., sodium hydroxide) to induce an intramolecular Williamson ether synthesis, forming the 3,3-bis(bromomethyl)oxetane.

-

Nucleophilic Aromatic Substitution: The resulting oxetane is then reacted with a substituted aniline (e.g., 2-fluoro-4-nitroaniline) in the presence of a base in a suitable solvent (e.g., DMSO). This step involves a nucleophilic aromatic substitution to couple the oxetane moiety to the aromatic ring.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the desired spirocyclic oxetane intermediate.

Workflow Diagram for Spirocyclic Oxetane Synthesis

Caption: Workflow for the synthesis of a spirocyclic oxetane drug intermediate.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and established synthetic route make it an accessible building block for a wide range of applications. Of particular importance to the drug development community is its role as a precursor to medicinally relevant scaffolds, such as spirocyclic oxetanes, which have the potential to significantly enhance the properties of novel therapeutic agents. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important compound.

References

3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for 3-Bromo-2-(bromomethyl)prop-1-ene, a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Formula

This compound is a halogenated alkene. Its structure features a central carbon atom double-bonded to a methylene group and also bonded to two bromomethyl groups.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Bromo-2-bromomethyl-1-propene, 1,3-Dibromo-2-methylenepropane[3]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 213.90 g/mol | [2] |

| Density | 1.860 g/mL at 25 °C | [2] |

| Boiling Point | 70-72 °C at 9 Torr | [4] |

| Refractive Index | n20/D 1.550 | [2] |

| Flash Point | >110°C | [3][4] |

| Form | Liquid | [2][4] |

| Appearance | Colorless to light yellow | [4] |

| Storage Temperature | 2-8°C | [2][3][4] |

Synthesis

An efficient synthesis of this compound has been described, which involves a three-step process starting from the readily available pentaerythritol. This method is noted to be superior to other protocols as it avoids the formation of tetrahalogenated by-products.

The overall synthetic pathway is as follows:

-

Bromination of Pentaerythritol: Pentaerythritol is treated with hydrobromic acid in acetic acid to produce tris(bromomethyl)ethanol. This step is reported to proceed in good yield.

-

Oxidation: The resulting tris(bromomethyl)ethanol is oxidized using hot nitric acid to yield tris(bromomethyl)acetic acid. This procedure has been carefully optimized for both large and small-scale reactions.

-

Thermal Decarboxylation: The purified tris(bromomethyl)acetic acid undergoes thermal decarboxylation at high temperatures to afford the final product, 3-bromo-2-(bromomethyl)-1-propene.

The logical workflow for this synthesis is depicted in the following diagram:

References

Synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene from Pentaerythritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for converting pentaerythritol into the versatile building block, 3-bromo-2-(bromomethyl)prop-1-ene. This di-bromoalkene is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines a three-step synthesis, commencing with the tribromination of pentaerythritol, followed by oxidation to a carboxylic acid intermediate, and culminating in a thermal decarboxylation to yield the target compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties of the reactants, intermediates, and the final product is presented in Table 1. This data is essential for reaction planning, safety assessment, and product characterization.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Pentaerythritol | C(CH₂OH)₄ | C₅H₁₂O₄ | 136.15 | 260.5 | 276 (30 mmHg) | 115-77-5 |

| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Pentaerythritol Tribromide) | HOC(CH₂Br)₃ | C₅H₉Br₃O | 324.84 | 64-66 | 131 (2.5 mmHg) | 1522-92-5 |

| 2,2,2-Tris(bromomethyl)acetic acid | HOOC(CH₂Br)₃ | C₅H₇Br₃O₂ | 338.82 | N/A | N/A | N/A |

| This compound | CH₂=C(CH₂Br)₂ | C₄H₆Br₂ | 213.90 | N/A | 184.3 (760 mmHg) | 15378-31-1 |

Synthetic Pathway Overview

The synthesis of this compound from pentaerythritol is accomplished via a three-step reaction sequence as illustrated below. This pathway offers an efficient route to the target molecule, with good overall yield.

Caption: Overall synthetic scheme for the conversion of pentaerythritol to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Pentaerythritol Tribromide)

This procedure details the selective tribromination of pentaerythritol using hydrobromic acid in the presence of acetic acid as a catalyst.

Materials:

-

Pentaerythritol

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid (CH₃COOH)

-

Sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Round-bottom flask (2 L)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2 L round-bottom flask, add pentaerythritol (136 g, 1.0 mol), 48% hydrobromic acid (680 mL, 6.0 mol), and glacial acetic acid (100 mL, 1.75 mol).

-

With vigorous stirring, carefully and slowly add concentrated sulfuric acid (250 mL, 4.5 mol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 10 hours.

-

After reflux, cool the reaction mixture to approximately 15°C. The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Extract the upper aqueous layer with chloroform (3 x 200 mL).

-

Combine the organic extracts with the initially separated organic layer.

-

Wash the combined organic phase with water (3 x 75 mL).

-

Dry the organic phase over anhydrous potassium carbonate for several hours.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data:

-

Yield: ~49%[1]

-

Purity: The crude product will be a mixture, with the desired tribromide being the major component[1].

Caption: Experimental workflow for the synthesis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

Step 2: Oxidation to 2,2,2-Tris(bromomethyl)acetic acid

This step involves the oxidation of the primary alcohol of pentaerythritol tribromide to a carboxylic acid using nitric acid.

Materials:

-

3-Bromo-2,2-bis(bromomethyl)propan-1-ol

-

Concentrated nitric acid (HNO₃)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

-

Carefully add concentrated nitric acid to the flask.

-

Heat the reaction mixture gently. The reaction is exothermic and will evolve nitrogen oxides (toxic, brown fumes), so extreme caution and adequate ventilation are necessary.

-

Maintain the temperature until the reaction is complete (monitor by TLC or other suitable methods).

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product thoroughly.

Quantitative Data:

-

Yield: 82%[2]

Caption: Simplified mechanism of nitric acid oxidation of a primary alcohol.

Step 3: Thermal Decarboxylation to this compound

The final step is the thermal decarboxylation of the tris(bromomethyl)acetic acid to yield the desired alkene.

Materials:

-

2,2,2-Tris(bromomethyl)acetic acid

-

Distillation apparatus

-

Heating mantle

-

Sand bath or oil bath

Procedure:

-

Set up a distillation apparatus.

-

Place the 2,2,2-tris(bromomethyl)acetic acid in the distillation flask.

-

Heat the flask in a sand or oil bath to 255°C.

-

The product will distill as it is formed. Collect the distillate.

-

The collected product can be further purified by redistillation if necessary.

Quantitative Data:

-

Yield: 80%[2]

Caption: General mechanism of thermal decarboxylation of a carboxylic acid.

Safety Information

-

Pentaerythritol: Generally considered low hazard.

-

Hydrobromic Acid, Sulfuric Acid, Nitric Acid: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-Bromo-2,2-bis(bromomethyl)propan-1-ol: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

This compound: Toxic if swallowed and causes serious eye damage[3].

-

Nitric Acid Oxidation: This reaction can be highly exothermic and produces toxic nitrogen oxide gases. It should be performed with extreme caution, behind a blast shield, and in a well-ventilated fume hood.

-

Thermal Decarboxylation: This reaction is performed at high temperatures and should be conducted with appropriate safety measures to prevent burns.

This guide provides a comprehensive framework for the synthesis of this compound from pentaerythritol. Researchers are encouraged to consult the cited literature for further details and to perform thorough risk assessments before undertaking any experimental work.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1). This valuable bifunctional allyl halide serves as a key building block in the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol [1] |

| CAS Number | 15378-31-1[1] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.860 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.550[1] |

| Boiling Point | 70-72 °C at 9 Torr |

| Storage Temperature | 2-8 °C[1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The detailed data is presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.50 | s | 2H | =CH₂ |

| 4.15 | s | 4H | -CH₂Br |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C=CH₂ |

| 121.0 | =CH₂ |

| 35.0 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | Medium | =C-H stretch |

| 1640 | Medium | C=C stretch |

| 1430 | Strong | -CH₂- scissoring |

| 1210 | Strong | C-Br stretch |

| 910 | Strong | =CH₂ out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212, 214, 216 | 1:2:1 | [M]⁺ (Molecular ion) |

| 133, 135 | High | [M-Br]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a literature procedure. This synthesis involves a three-step process starting from pentaerythritol.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Step 1: Synthesis of Tris(bromomethyl)ethanol

-

In a suitable reaction vessel, combine pentaerythritol with a solution of hydrobromic acid in acetic acid.

-

Heat the reaction mixture under reflux for the time specified in the literature procedure.

-

After cooling, the crude tris(bromomethyl)ethanol is isolated.

Step 2: Oxidation to Tris(bromomethyl)acetic acid

-

The crude tris(bromomethyl)ethanol is carefully treated with hot nitric acid.

-

The reaction mixture is heated until the oxidation is complete.

-

Upon cooling, tris(bromomethyl)acetic acid crystallizes and is collected by filtration.

Step 3: Thermal Decarboxylation to this compound

-

The purified tris(bromomethyl)acetic acid is heated to its melting point.

-

The thermal decarboxylation proceeds to yield the crude liquid product.

-

The final product, this compound, is purified by distillation under reduced pressure.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-2-(bromomethyl)prop-1-ene, a versatile bifunctional reagent. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles for structurally similar haloalkanes and bromoalkenes to offer a robust resource for laboratory applications.

Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C4H6Br2 and a molecular weight of approximately 213.90 g/mol . Its structure, featuring two primary allylic bromide functionalities, makes it a highly reactive and valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C4H6Br2 | [1][2] |

| Molecular Weight | 213.90 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 1.860 g/mL at 25°C | [2] |

| Refractive Index | n20/D 1.550 | [2] |

| Flash Point | >110°C | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known solubility of other bromoalkanes, a qualitative and estimated solubility profile can be established.[5][6][7]

General Principles:

-

Water: Halogenoalkanes are generally sparingly soluble in water. This is due to their inability to form strong hydrogen bonds with water molecules, making the disruption of the existing hydrogen bonds in water energetically unfavorable.[6][7]

-

Organic Solvents: this compound is expected to be soluble in a wide range of non-polar and polar aprotic organic solvents. The energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new interactions are formed.[6]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding of these solvents do not favorably interact with the non-polar alkyl backbone of the compound.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The dipole-dipole interactions between the solvent and the polar C-Br bonds facilitate dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl ether, Chloroform, Dichloromethane | Soluble | Van der Waals forces are the predominant intermolecular interactions, which are compatible between the solute and these solvents. |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated pipettes or microsyringes

Procedure:

-

Initial Qualitative Assessment:

-

To a test tube, add approximately 1 mL of the chosen solvent.

-

Add a small, known amount of this compound (e.g., 10 mg or 10 µL).

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect for complete dissolution. If the solution is clear, the compound is considered soluble at that concentration. If a separate phase or cloudiness persists, it is considered insoluble or sparingly soluble.[8][9]

-

-

Quantitative Determination (if required):

-

Prepare a series of solutions with increasing concentrations of the compound in the solvent.

-

For each concentration, agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24 hours).

-

Centrifuge or filter the samples to remove any undissolved solute.

-

Analyze the concentration of the solute in the supernatant/filtrate using a suitable analytical technique (e.g., GC-MS, HPLC).

-

The highest concentration at which the compound remains fully dissolved is its solubility at that temperature.

-

Stability Profile

The stability of this compound is influenced by temperature, pH, and light exposure. As a bifunctional allylic bromide, it is expected to be susceptible to degradation under certain conditions.

| Condition | Expected Stability | Potential Degradation Pathways |

| Thermal | Unstable at elevated temperatures. | Thermal decomposition of bromoalkanes can proceed via elimination reactions to form alkenes and HBr, or through radical mechanisms.[10][11] |

| pH | Susceptible to hydrolysis, especially under basic conditions. | The carbon-bromine bond can be cleaved by nucleophilic attack of water or hydroxide ions, leading to the formation of corresponding alcohols.[12][13] |

| Light | Potentially unstable under UV irradiation. | Photodegradation of organobromides can occur through reductive debromination, leading to the formation of less brominated species.[14][15][16] |

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile)

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled ovens or incubators

-

Photostability chamber with a UV light source

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in the chosen solvent. For pH stability, dilute the stock solution in the respective buffers.

-

Stress Conditions:

-

Thermal Stability: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C).

-

Photostability: Expose samples to a controlled light source (e.g., UV lamp) for a defined period, alongside a control sample stored in the dark.

-

-

Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the withdrawn aliquots using a validated stability-indicating analytical method (e.g., HPLC) to quantify the remaining amount of the parent compound and detect any degradation products.

-

Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.

Reactivity and Potential Signaling Pathways

This compound is a highly versatile electrophile due to the presence of two reactive allylic bromide groups. It can participate in a variety of nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various carbocyclic and heterocyclic compounds. For instance, it can react with binucleophiles to form cyclic structures.

One illustrative reaction is the synthesis of a seven-membered heterocyclic ring through reaction with a dinucleophile such as a 1,4-dithiol.

Conclusion

This compound is a reactive and versatile chemical intermediate. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides a comprehensive overview based on the established principles of organic chemistry and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to determine the precise parameters required for their specific applications. Careful handling and storage at recommended refrigerated conditions are crucial to maintain the integrity of this compound for successful use in research and development.

References

- 1. 3-broMo-2-(broMoMethy)prop-1-ene - Safety Data Sheet [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 15378-31-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C4H6Br2 | CID 10965866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. weidongchem.com [weidongchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 927. Hydrolysis of 3,4-dibromo- and 3,4-dichloro-2,2-dimethylchroman - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature of 3-Bromo-2-(bromomethyl)prop-1-ene for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a highly versatile bifunctional reagent characterized by its pronounced electrophilic nature. This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The unique structural arrangement of two allylic bromide moieties confers significant reactivity towards a wide range of nucleophiles, making it a valuable building block in organic synthesis. Its utility is particularly notable in the construction of diverse molecular scaffolds, including heterocyclic systems of medicinal interest. A significant application of this reagent lies in the development of targeted therapeutics, exemplified by its role as a precursor to inhibitors of the HER2 receptor tyrosine kinase, a key player in certain types of cancer. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2,3-dibromopropene, is a halogenated alkene with the molecular formula C₄H₆Br₂. Its structure features a central carbon atom double-bonded to a methylene group and single-bonded to two bromomethyl groups. This arrangement results in two highly reactive allylic bromide functionalities, which are excellent leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atoms, combined with the ability of the double bond to stabilize a developing positive charge on an adjacent carbon, renders the methylene carbons highly electrophilic.

This inherent electrophilicity makes this compound a potent alkylating agent, capable of reacting with a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur. Furthermore, the presence of the double bond allows for participation in electrophilic addition and cycloaddition reactions. These diverse reaction modes open up synthetic pathways to a multitude of complex organic molecules, including various heterocyclic structures that are prevalent in pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dibromopropene |

| CAS Number | 18715-38-3 |

| Molecular Formula | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73-76 °C at 75 mmHg |

| Density | 1.860 g/mL at 25 °C |

| Refractive Index | 1.550 (at 20 °C) |

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic character of this compound governs its reactivity profile. The primary modes of reaction include nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution Reactions

The most common reactions of this compound involve nucleophilic attack at the electrophilic methylene carbons, leading to the displacement of the bromide leaving groups. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be favored under certain conditions, particularly with weaker nucleophiles and polar protic solvents, due to the formation of a resonance-stabilized allylic carbocation.

A generalized workflow for a typical nucleophilic substitution reaction is depicted below.

Caption: Generalized workflow for nucleophilic substitution.

The following tables summarize representative yields for reactions with various nucleophiles. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome and yield.

Table 2: Reactions with N-Nucleophiles

| Nucleophile | Product | Typical Yield (%) |

| Aniline | N,N'-diphenyl-2-methylenepropane-1,3-diamine | 75-85 |

| Indole | 1,3-bis(1H-indol-1-ylmethyl)prop-1-ene | 60-70 |

| Sodium Azide | 3-Azido-2-(azidomethyl)prop-1-ene | >90 |

| Piperidine | 1,1'-(2-methylenepropane-1,3-diyl)dipiperidine | 80-90 |

Table 3: Reactions with O-Nucleophiles

| Nucleophile | Product | Typical Yield (%) |

| Phenol (in presence of base) | 1,3-diphenoxy-2-methylenepropane | 65-75 |

| Sodium Methoxide | 3-Methoxy-2-(methoxymethyl)prop-1-ene | 70-80 |

| Acetic Acid (as carboxylate) | 2-methylenepropane-1,3-diyl diacetate | 50-60 |

Table 4: Reactions with S-Nucleophiles

| Nucleophile | Product | Typical Yield (%) |

| Thiophenol (in presence of base) | 1,3-bis(phenylthio)-2-methylenepropane | 85-95 |

| Sodium thiocyanate | 2-methylenepropane-1,3-diyl dithiocyanate | 70-80 |

| Glutathione | S-(2-(bromomethyl)allyl)glutathione | >90 (in situ) |

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic ring systems.

Caption: Conceptual diagram of a [3+2] cycloaddition.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

Synthesis of 1,3-bis(phenylthio)-2-methylenepropane (Reaction with an S-Nucleophile)

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (2.1 equivalents) in ethanol.

-

To this solution, add a solution of sodium hydroxide (2.2 equivalents) in water and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Synthesis of a Substituted Isoxazolidine via [3+2] Cycloaddition with a Nitrone

Materials:

-

This compound

-

A suitable N-aryl nitrone

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-aryl nitrone (1.0 equivalent) in dry toluene.

-

Add this compound (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the isoxazolidine product.

Application in Drug Development: Targeting the HER2 Signaling Pathway

The electrophilic nature of this compound makes it a valuable precursor for the synthesis of targeted covalent inhibitors in drug development. A notable example is its potential application in the development of inhibitors for the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant percentage of breast cancers.[1]

Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK-Erk1/2 pathways, which promote cell proliferation and survival.[2] Small molecule tyrosine kinase inhibitors that can covalently bind to the HER2 active site are a promising therapeutic strategy.[2][3]

A conjugate of this compound with glutathione has been reported as a potent and selective inhibitor of the HER2 receptor tyrosine kinase. This suggests that the reactive allyl bromide moiety can form a covalent bond with a nucleophilic residue, such as a cysteine, within the ATP-binding pocket of the HER2 kinase, leading to irreversible inhibition.

Caption: Simplified HER2 signaling and covalent inhibition.

The synthesis of such inhibitors often involves the initial reaction of this compound with a scaffold molecule that provides the necessary pharmacophoric features for binding to the target protein. The electrophilic "warhead" is then positioned to react with the target nucleophilic residue.

Conclusion

This compound is a powerful and versatile electrophilic building block with broad applications in organic synthesis and medicinal chemistry. Its dual allylic bromide functionalities provide a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The ability to act as a precursor for targeted covalent inhibitors, such as those for the HER2 receptor, highlights its significance in the development of novel therapeutics. This guide provides a foundational understanding of its chemistry and a practical resource for its application in research and drug development.

References

An In-depth Technical Guide to the Research Applications of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional reagent with significant potential in various research and development sectors, particularly in synthetic organic chemistry and materials science. Its unique structure, featuring two reactive bromomethyl groups and a vinyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of novel compounds and polymers. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its adoption in laboratory settings.

Introduction

This compound, also known as 2,3-dibromomethyl-1-propene, is a valuable building block in organic synthesis. The presence of two primary allylic bromide functionalities makes it a highly reactive dielectrophile, susceptible to nucleophilic substitution reactions. This reactivity is central to its application in the construction of cyclic and polymeric structures. This guide will explore its key applications as an electrophilic brominating agent, a monomer in polymerization, and a precursor for the synthesis of heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | |

| Molecular Weight | 213.90 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.860 g/mL at 25 °C | |

| Boiling Point | Not available | |

| Refractive Index | n20/D 1.550 | |

| CAS Number | 15378-31-1 | |

| SMILES | C=C(CBr)CBr | |

| InChI | InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 |

Applications in Organic Synthesis

Electrophilic Brominating Agent

This compound serves as an effective electrophilic brominating agent, capable of reacting with various nucleophiles to form new carbon-bromine bonds. This reactivity is particularly useful in the synthesis of complex organic molecules where the introduction of a bromine atom is a key step.

Synthesis of Heterocyclic Compounds

While direct and detailed examples of the use of this compound in the synthesis of a wide variety of heterocycles are not extensively documented in readily available literature, its structural features strongly suggest its potential as a precursor for five- and six-membered heterocyclic systems through reactions with dinucleophiles. For instance, reaction with primary amines could potentially lead to the formation of substituted pyrrolidines or piperidines, and reactions with reagents like thiourea could yield thiazole derivatives. Further research in this area is warranted to explore these synthetic possibilities.

Applications in Polymer Chemistry

This compound is a valuable monomer and crosslinking agent in polymer synthesis. Its vinyl group can participate in polymerization reactions, while the two bromomethyl groups provide sites for subsequent functionalization or crosslinking.

Monomer in Polymerization Reactions

The vinyl group of this compound allows it to act as a monomer in various polymerization processes, including radical polymerization. The resulting polymers possess pendant bromomethyl groups, which can be further modified to introduce desired functionalities.

A general procedure for the polymerization of a substituted (bromomethyl)selenophene, which can be adapted for this compound, is the Gilch polymerization.

Experimental Protocol: General Gilch Polymerization Procedure

-

Monomer Preparation: The this compound monomer should be purified before use.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the monomer and anhydrous tetrahydrofuran (THF). The solution is then cooled to 0°C under a nitrogen atmosphere.

-

Polymerization: A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the stirred monomer solution over a period of 1-2 hours. The reaction mixture is typically stirred

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No: 15378-31-1). Due to its classification as a toxic and corrosive compound, strict adherence to the following protocols is imperative to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for responding effectively to accidental releases.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂ | [1] |

| Molecular Weight | 213.90 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 70-72 °C @ 9 Torr | [2] |

| Density | 1.860 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.550 | [3] |

| Flash Point | >110 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The GHS classification and precautionary statements are summarized below.[4]

-

GHS Hazard Statements:

-

GHS Pictograms:

-

GHS05: Corrosion

-

GHS06: Acute Toxicity (fatal or toxic)

-

-

Signal Word: Danger

Toxicological Data:

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling highly toxic and corrosive liquid chemicals.[5]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). An impervious lab coat or apron and closed-toe shoes. | To prevent skin contact, which may cause irritation or be harmful if absorbed.[6] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. In the event of a large spill or if a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of vapors, which are presumed to be toxic.[6] |

3.2. Chemical Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

3.3. Detailed Methodologies

-

Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly.[5] Prepare all necessary equipment and reagents. The work surface within the fume hood should be covered with absorbent bench paper.[5] An emergency eyewash station and safety shower must be readily accessible.

-

Handling: All manipulations of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[6] Use glassware and other equipment made of compatible materials (e.g., glass, PTFE). Avoid the use of plastics unless their compatibility has been verified.[7] Keep containers of the chemical sealed when not in use.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] The recommended storage temperature is 2-8°C.[3] Containers should be tightly sealed and clearly labeled.

-

Waste Disposal: All waste containing this compound, including contaminated consumables like gloves and pipette tips, must be treated as hazardous waste.[9] Collect this waste in a designated, leak-proof, and clearly labeled container.[9] Do not mix with other waste streams.[9] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9]

3.4. Emergency Response

The logical flow for responding to emergencies is depicted below.

-

Spill Response:

-

Evacuate: In case of a large spill, evacuate the immediate area and alert others.[6]

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain: For small spills, use an inert absorbent material to contain the liquid.[1][6]

-

Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1][6]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

-

References

- 1. 3-broMo-2-(broMoMethy)prop-1-ene - Safety Data Sheet [chemicalbook.com]

- 2. 3-broMo-2-(broMoMethy)prop-1-ene | 15378-31-1 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C4H6Br2 | CID 10965866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 6. benchchem.com [benchchem.com]

- 7. files.upei.ca [files.upei.ca]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)prop-1-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional reagent in organic synthesis. Due to the presence of two reactive bromomethyl groups and a double bond, it serves as a valuable building block for the construction of a variety of cyclic and heterocyclic systems. While sometimes referred to as an "electrophilic brominating agent," its primary role is not to deliver an electrophilic bromine (Br⁺) to a substrate in the classical sense of aromatic or alkene bromination. Instead, it functions as a potent dielectrophile , where the two carbon atoms of the bromomethyl groups are susceptible to nucleophilic attack. This reactivity is harnessed in various cyclization and alkylation strategies.

These application notes provide an overview of the primary applications of this compound and its derivatives, with a focus on its utility in the synthesis of heterocyclic compounds of interest in medicinal chemistry and drug development.

Key Applications

The principal application of this compound and its derivatives lies in the synthesis of strained four- and five-membered heterocyclic rings through reactions with dinucleophiles or intramolecular cyclization of suitably functionalized intermediates.

Synthesis of Four-Membered Heterocycles: Oxetanes and Azetidines

A significant application of reagents derived from this compound is the construction of oxetane and azetidine rings. These motifs are of high interest in medicinal chemistry as they can improve physicochemical properties such as metabolic stability and aqueous solubility.

a) Oxetane Synthesis via Intramolecular Williamson Etherification:

A common precursor for oxetane synthesis is 3-bromo-2-(bromomethyl)propan-1-ol, which can be synthesized from this compound. The intramolecular cyclization of the corresponding alkoxide, formed by deprotonation of the primary alcohol, proceeds via an SN2 reaction to form the strained four-membered ring.

Protocol 1: General Procedure for the Synthesis of 3-Substituted Oxetanes

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol derivative

-

Strong base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

To a solution or suspension of the strong base (1.1 eq.) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen, Argon), add a solution of the 3-bromo-2-(bromomethyl)propan-1-ol derivative (1.0 eq.) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with an organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

b) Azetidine Synthesis:

Similarly, 1,3-dihalo equivalents derived from this compound can react with primary amines to furnish azetidine rings.

Synthesis of Other Heterocycles

The dielectrophilic nature of this compound allows for its use in the synthesis of a variety of other heterocyclic systems by reacting with appropriate dinucleophiles. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolidine rings, while reaction with sulfide nucleophiles can yield thietanes.

Alkylation of Nucleophiles

This compound is an effective alkylating agent for various nucleophiles, including thiols and amines. This reactivity is particularly relevant in bioconjugation and medicinal chemistry. For instance, it has been shown to react with cysteine residues in proteins.[1] The conjugate of this compound with the amine group of glutathione has been reported as a potent and selective inhibitor of the HER2 receptor tyrosine kinase.[1]

Protocol 2: General Procedure for the Alkylation of Thiols

Materials:

-

This compound

-

Thiol-containing substrate

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

-

Dissolve the thiol-containing substrate (1.0 eq.) and the base (2.2 eq.) in the aprotic solvent.

-

Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired dialkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of heterocyclic compounds using derivatives of this compound.

| Starting Material Derivative | Nucleophile/Reagent | Product Heterocycle | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromo-2-(bromomethyl)propan-1-ol | Intramolecular | 3-Bromomethyloxetane | THF | NaH | RT | 12-24 | Moderate to Good |

| 3-Bromo-2,2-bis(bromomethyl)propanol | Intramolecular | 3,3-Bis(bromomethyl)oxetane | Water | NaOH | Reflux | 12 | Good |

| 3,3-Bis(bromomethyl)oxetane | 2-Fluoro-4-nitroaniline | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | DMSO | NaOH | 100 | 16 | Good |

| This compound | Primary Amine | Substituted Azetidine | Various | Various | Various | - | - |

| This compound | Hydrazine | Substituted Pyrazolidine | Various | Various | Various | - | - |

Note: Specific yields and reaction conditions can vary significantly based on the substrate and scale of the reaction.

Visualizations

Reaction Pathway Diagrams

Caption: General synthetic routes using this compound.

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile building block, primarily utilized as a dielectrophile for the synthesis of various heterocyclic compounds, most notably oxetanes and azetidines. Its reactivity also extends to the alkylation of nucleophiles such as thiols and amines, which has implications in medicinal chemistry and chemical biology. While not a conventional electrophilic brominating agent, its electrophilic character at the carbon centers makes it a powerful tool for constructing complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this reagent in their respective fields.

References

Application Notes and Protocols for the Allylic Bromination of 3-Bromo-2-(bromomethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a fundamental transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization is a gateway to a variety of subsequent chemical modifications, making it a crucial step in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The use of N-Bromosuccinimide (NBS) is the hallmark of the Wohl-Ziegler reaction, a widely employed method for allylic bromination that proceeds via a free-radical chain mechanism. This method is favored due to its ability to provide a low, constant concentration of bromine, which minimizes the competing electrophilic addition of bromine to the double bond.[1][2][3][4]

This document provides a detailed protocol for the allylic bromination of 3-Bromo-2-(bromomethyl)prop-1-ene to synthesize 2,3-bis(bromomethyl)-1,3-butadiene, a versatile building block in organic synthesis. The protocol is based on established procedures for the allylic bromination of related substituted butadienes.

Reaction Principle

The allylic bromination of this compound with NBS proceeds through a free-radical chain reaction initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV irradiation. The reaction mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, 2,3-bis(bromomethyl)-1,3-butadiene, and a new bromine radical. This cycle continues, propagating the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS is critical as it maintains a low concentration of Br₂ and HBr in the reaction mixture, thereby suppressing the undesired electrophilic addition of bromine to the double bond.[1][2][4]

Experimental Protocol

This protocol is adapted from established procedures for the allylic bromination of substituted butadienes. Researchers should optimize the conditions for their specific setup and scale.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

-

UV lamp (optional, if a chemical initiator is not used)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution. Note: The molar ratio of substrate to NBS should be carefully controlled, typically starting with a 1:2 ratio to achieve dibromination.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) or by vacuum distillation to afford the pure 2,3-bis(bromomethyl)-1,3-butadiene.

Data Presentation

Table 1: Reaction Parameters for Allylic Bromination

| Parameter | Value/Condition |

| Substrate | This compound |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide (BPO) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux (~77°C) |